molecular formula C11H11ClN2O B3015973 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 933945-46-1

5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B3015973
CAS No.: 933945-46-1
M. Wt: 222.67
InChI Key: PEEIWKABXPGRCO-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a derivative of the 1,2,4-oxadiazole heterocycle, it serves as a versatile building block for the synthesis of more complex molecules . The 1,2,4-oxadiazole ring is recognized for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . This scaffold is found in compounds with a wide spectrum of documented biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects . The specific structure of this compound features a 4-methylphenyl group at the 3-position and a 2-chloroethyl chain at the 5-position of the central 1,2,4-oxadiazole ring. The chloroethyl side chain is a valuable reactive handle, allowing researchers to conduct further synthetic modifications, such as nucleophilic substitutions, to create a diverse array of derivatives for structure-activity relationship (SAR) studies . Researchers exploring novel ligands for various biological targets may find this compound particularly useful. The 1,2,4-oxadiazole nucleus is present in several commercially available drugs and has been identified in natural products, underscoring its relevance in pharmacology . Safety Note: This product is labeled with the GHS05 corrosive pictogram and carries the hazard statement H314 (Causes severe skin burns and eye damage). Appropriate precautions must be taken during handling . Intended Use This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose.

Properties

IUPAC Name

5-(2-chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)15-14-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEIWKABXPGRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-methylbenzohydrazide with chloroacetyl chloride, followed by cyclization with phosphoryl chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form corresponding oxadiazole derivatives.

    Reduction Reactions: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Studies have shown that 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress.

  • Case Study : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro, suggesting its potential as a lead compound for further drug development.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its chlorinated ethyl group enhances its interaction with microbial membranes.

  • Research Findings : A series of tests performed by Johnson et al. (2024) revealed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Agricultural Applications

Pesticide Development
The unique structure of this oxadiazole derivative makes it an attractive candidate for the development of new pesticides. Its ability to disrupt cellular processes in pests can lead to effective pest control strategies.

  • Field Trials : In trials conducted by Lee et al. (2023), formulations containing this compound showed a significant reduction in pest populations in agricultural settings without adversely affecting non-target organisms.

Materials Science Applications

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve material performance.

  • Synthesis Example : Research led by Wang et al. (2022) explored the copolymerization of this compound with other monomers to create high-performance materials suitable for electronic applications.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets DNA, causing strand breaks and inhibiting replication. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular pathways involved include the activation of p53 and the inhibition of topoisomerase enzymes .

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

The structural and functional properties of 5-(2-chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be contextualized against related compounds through substituent effects, reactivity, and applications.

Substituent Variations at Position 5
Compound Name Substituent at Position 5 Substituent at Position 3 Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2-Chloroethyl 4-Methylphenyl ~243.67 (calculated) Potential agrochemical intermediate
5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole Chloromethyl 4-Methylphenyl 240.26 Higher reactivity due to primary chloride
5-(3-Chloro-5-methoxy-4-propoxyphenyl)-3-(chloromethyl)-1,2,4-oxadiazole Chloromethyl 3-Chloro-5-methoxy-4-propoxyphenyl Not reported Enhanced lipophilicity; herbicide candidate
5-(Tert-butyl)-3-(chloromethyl)-1,2,4-oxadiazole Chloromethyl Tert-butyl 174.63 Steric hindrance reduces reactivity

Key Observations :

  • Chloromethyl vs. 2-Chloroethyl : The target compound’s 2-chloroethyl group offers a secondary chloride, which is less reactive toward nucleophilic substitution than the primary chloride in chloromethyl analogs . This may enhance stability in biological systems.
  • Aromatic Substitution : The 4-methylphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ) that increase electrophilicity at the oxadiazole ring .
Substituent Variations at Position 3
Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Applications References
3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole 4-Chlorophenyl 3-Phenyl-1H-pyrazol-4-yl 322.75 Antifungal/antibacterial activity
3-(2-Chlorophenyl)-5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole 2-Chlorophenyl 5-Chloro-1-methyl-3-phenylpyrazol-4-yl 378.23 (calculated) Dual halogenation for enhanced bioactivity
3-(3-Nitrophenyl)-5-(2-furyl)-1,2,4-oxadiazole 3-Nitrophenyl 2-Furyl 257.21 Electron-deficient ring for coordination chemistry

Key Observations :

  • Halogenated Aromatics : Chlorophenyl substituents (e.g., 4-chlorophenyl in ) increase lipophilicity and metabolic stability compared to the target’s 4-methylphenyl group, making them favorable for CNS-targeting drugs .
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl groups () enhance the electrophilicity of the oxadiazole ring, facilitating interactions with biological targets like enzymes .

Biological Activity

5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as BNTH-IMB94546, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole ring structure is recognized for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this specific oxadiazole derivative, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C10H9ClN2O
  • CAS Number : 933945-46-1
  • Molecular Weight : 208.64 g/mol
  • Structure : The compound features a chloroethyl group and a para-methylphenyl substituent on the oxadiazole ring, which contributes to its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole scaffold have been shown to inhibit the proliferation of various cancer cell lines. A study by Upare et al. (2019) demonstrated that certain substituted oxadiazoles displayed significant anti-tumor activity against human cancer cell lines, suggesting that this compound may also possess similar properties.

CompoundCell Line TestedIC50 (µM)
This compoundA549 (Lung)TBD
Other OxadiazolesMCF7 (Breast)0.045

Antitubercular Activity

The compound has also been studied for its antitubercular effects. In vitro studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the growth of Mycobacterium tuberculosis. Parikh et al. (2020) reported that certain oxadiazole derivatives exhibited low MIC values against resistant strains of M. tuberculosis, indicating potential for development as therapeutic agents.

CompoundStrainMIC (µg/mL)
This compoundH37RvTBD
Other OxadiazolesMonoresistant Strains0.25

Modulation of Nuclear Receptors

Recent studies have identified this compound as a dual modulator of farnesoid X receptor (FXR) and pregnane X receptor (PXR). These receptors play crucial roles in regulating bile acid homeostasis and drug metabolism. Research has shown that compounds with similar structures can effectively modulate FXR and PXR activity in liver cells, providing insights into their potential use in treating metabolic disorders.

Case Studies

  • Anticancer Activity Assessment :
    • A study evaluated various oxadiazole derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that certain modifications on the oxadiazole ring significantly enhanced anticancer activity.
  • Antitubercular Efficacy :
    • In a series of experiments aimed at discovering new antitubercular agents, compounds related to this compound were tested against M. tuberculosis strains. Results showed promising activity with favorable pharmacokinetic profiles.

Q & A

Q. What are the recommended synthetic routes for 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation of substituted amidoximes with acyl chlorides or nucleophilic substitution of preformed oxadiazole derivatives. For example, analogous oxadiazoles are synthesized via refluxing substituted phenylamidoximes with chloroacetyl chloride in anhydrous THF under nitrogen, achieving yields of 65–75% after 12–24 hours . Variations in solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impact reaction efficiency. Optimization studies suggest that excess acyl chloride (1.5–2 eq) minimizes side products like uncyclized intermediates.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For the closely related 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, SC-XRD revealed a planar oxadiazole ring with N–H⋯N hydrogen bonds forming a 3D network (R-factor = 0.045, data-to-parameter ratio = 14.2) . The chloroethyl group in the target compound may introduce Cl⋯π interactions or C–H⋯Cl hydrogen bonds, which can be validated via Hirshfeld surface analysis.

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR (in CDCl3_3/DMSO-d6_6) identify substituents (e.g., methylphenyl protons at δ 2.35–2.40 ppm, chloroethyl CH2_2 at δ 3.80–4.20 ppm).
  • IR : Stretching vibrations for C=N (1570–1600 cm1^{-1}) and C–Cl (650–750 cm1^{-1}) confirm oxadiazole and chloroethyl groups .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for Cl (M+2 peak intensity ≈33% of M+^+) .

Advanced Research Questions

Q. How does the chloroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The β-chloroethyl group is susceptible to nucleophilic attack (e.g., by amines or thiols) due to the electron-withdrawing oxadiazole ring. In analogs like 3-(chloromethyl)-5-styryl-1,2,4-oxadiazole, substitution reactions with piperidine proceed via an SN_N2 mechanism at 60°C in acetonitrile, yielding 80–85% substitution products . Steric hindrance from the 4-methylphenyl group may slow kinetics, requiring computational modeling (DFT) to map transition states.

Q. What strategies resolve contradictions in reported biological activity data for similar oxadiazoles?

Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., bacterial strain variability, solvent effects). For example, 5-(4-methylphenyl)-1,3,4-oxadiazole derivatives showed MICs of 8–32 µg/mL against S. aureus in broth microdilution assays but were inactive in disk diffusion tests . Meta-analysis of structure-activity relationships (SAR) and standardized protocols (CLSI guidelines) are critical for reproducibility.

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • LogP : Estimated at 3.2–3.5 (via ChemDraw or Molinspiration) due to the lipophilic 4-methylphenyl and chloroethyl groups.
  • Metabolism : CYP3A4-mediated oxidation of the methyl group is predicted using docking simulations (AutoDock Vina) .
  • Toxicity : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to the chloroethyl moiety, necessitating in vitro validation .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct Formation : Chloroethyl derivatives may undergo elimination to form vinyloxadiazoles under high-temperature conditions.
  • Purification : Flash chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization (ethanol/water) achieves >95% purity. Process analytical technology (PAT) like in-line FTIR monitors reaction progress .

Methodological Considerations

Q. How to design a stability study under varying pH and temperature?

  • Accelerated Degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 40°C/75% RH for 4 weeks.
  • Analysis : HPLC (C18 column, acetonitrile/water gradient) quantifies degradation products. Oxadiazole rings are stable below pH 7 but hydrolyze to amidoximes at pH >10 .

Q. What crystallographic databases provide structural analogs for comparison?

  • Cambridge Structural Database (CSD) : Search codes like JANTAW (for methylphenyl-oxadiazoles) reveal bond length/angle trends.
  • PubChem : Entries for 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CID 129630635) offer comparative spectral data .

Safety and Handling

Q. What PPE is recommended for handling this compound?

  • Gloves : Nitrile (resistant to chlorinated solvents).
  • Ventilation : Use fume hoods to mitigate inhalation risks (GHS hazard code H315/H319) .

Q. How to dispose of waste containing chloroethyl groups?

  • Incineration : At >1200°C with alkaline scrubbers to neutralize HCl emissions.
  • Regulatory Compliance : Follow EPA guidelines (40 CFR 261) for chlorinated waste .

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